4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both chlorine and fluorine atoms, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, induced by visible light . This method yields the desired imidazoquinoxaline as the main product. Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: Intramolecular cyclization reactions can produce various imidazoquinoxaline derivatives.
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antitumor, and neuroprotective activities.
Biological Research: The compound is used to study various biological pathways and molecular targets.
Industrial Applications: It serves as a precursor for the synthesis of other biologically active compounds and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Fluoroimidazoles: These compounds exhibit increased biological activity due to the presence of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5ClFN3 |
---|---|
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
4-chloro-7-fluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-9-10-13-3-4-15(10)8-2-1-6(12)5-7(8)14-9/h1-5H |
InChI-Schlüssel |
AGAMJRHJCRJOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(C3=NC=CN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.